3-Benzyloxyphenyl isothiocyanate

Descripción general

Descripción

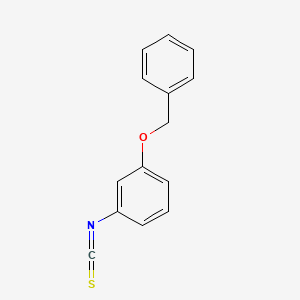

3-Benzyloxyphenyl isothiocyanate is an organic compound with the molecular formula C14H11NOS. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its diverse applications in synthetic chemistry and biological research due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Benzyloxyphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-benzyloxyaniline with thiophosgene under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The process involves the formation of an intermediate isothiocyanate, which is then purified to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzyloxyphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds under specific conditions

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common reagents used in reactions with this compound.

Solvents: Dichloromethane, toluene, and dimethylformamide are frequently used solvents.

Catalysts: Lewis acids and bases can be employed to facilitate certain reactions.

Major Products:

Thiourea Derivatives: Formed through substitution reactions with amines.

Heterocyclic Compounds: Resulting from cyclization reactions.

Aplicaciones Científicas De Investigación

3-Benzyloxyphenyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 3-benzyloxyphenyl isothiocyanate involves its interaction with biological molecules, leading to various biochemical effects. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and anticancer effects. The compound may also activate signaling pathways involved in oxidative stress response and apoptosis .

Comparación Con Compuestos Similares

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- 4-Methoxyphenyl isothiocyanate

Comparison: 3-Benzyloxyphenyl isothiocyanate is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate and benzyl isothiocyanate, the benzyloxy group provides additional sites for chemical modification, potentially enhancing its versatility in synthetic applications. The compound’s distinct structural features also contribute to its specific interactions with biological targets, making it a valuable tool in research .

Actividad Biológica

3-Benzyloxyphenyl isothiocyanate (3-BPITC) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article discusses its mechanisms of action, biochemical properties, and relevant case studies, with a focus on its anticancer and antimicrobial effects.

Overview of Isothiocyanates

Isothiocyanates are a class of compounds derived from glucosinolates found in cruciferous vegetables. They are known for their antimicrobial , anti-inflammatory , and anticancer properties. The unique structure of 3-BPITC, which includes a benzyloxy group, may enhance its reactivity and biological activity compared to other isothiocyanates.

Target Interactions

3-BPITC exerts its biological effects primarily through interactions with cellular proteins and enzymes. The isothiocyanate functional group (-N=C=S) allows it to form covalent bonds with nucleophilic sites in proteins, such as thiol groups in cysteine residues. This interaction can lead to enzyme inhibition or activation, influencing various biochemical pathways .

Biochemical Pathways

- Apoptosis Induction : In cancer cells, 3-BPITC has been shown to induce apoptosis by activating caspases and increasing pro-apoptotic protein expression. This process involves the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling and metabolism .

- Reactive Oxygen Species (ROS) Generation : The compound can also induce oxidative stress by inhibiting glutathione S-transferase, leading to an accumulation of ROS that contributes to cell death .

- Gene Expression Modulation : 3-BPITC influences the expression of various genes involved in cell cycle regulation and apoptosis, which may enhance its anticancer effects .

Case Studies and Research Findings

Numerous studies have explored the anticancer effects of benzyl isothiocyanate (BITC), a related compound, which provides insights into the potential mechanisms of 3-BPITC:

- Pancreatic Cancer : BITC has been reported to inhibit the growth of pancreatic cancer cells by inducing apoptosis and causing DNA damage. In vitro studies showed that BITC treatment led to G2/M cell cycle arrest and activation of MAPK pathways in cancer cell lines such as Capan-2 and MiaPaCa-2 .

- Breast Cancer : Research indicates that BITC can modulate signaling pathways associated with breast cancer progression, including those related to metastasis and angiogenesis. It has demonstrated efficacy in reducing tumor size in animal models .

Antimicrobial Activity

3-BPITC also exhibits antimicrobial properties against various pathogens:

- Biofilm Disruption : Studies have shown that BITC affects biofilm-associated gene expression in bacteria like Staphylococcus aureus and Streptococcus mutans, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of metabolic processes in bacterial cells, leading to cell death through protein aggregation and energy metabolism impairment .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; activates MAPK pathways | Inhibits growth in pancreatic cancer cells |

| Antimicrobial | Disrupts biofilm formation; targets metabolic processes | Effective against Staphylococcus aureus |

| Oxidative Stress | Inhibits glutathione S-transferase | Increases ROS levels leading to cell death |

| Gene Expression Modulation | Alters expression of apoptosis-related genes | Influences signaling pathways in cancer cells |

Future Directions

Research on 3-BPITC suggests promising avenues for therapeutic applications, particularly in cancer prevention and treatment strategies. Further studies are needed to validate its effectiveness in human clinical trials and explore its potential synergistic effects when combined with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyloxyphenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of phenolic precursors. For example, thiocarbanilide derivatives can react with phosphorus pentoxide or iodine to form isothiocyanates . Alternatively, ammonium phenyldithiocarbamate may be treated with ethyl chlorocarbonate or metal sulfates (e.g., copper sulfate) to generate the isothiocyanate group . For 3-benzyloxy-substituted derivatives, benzyl protection of the hydroxyl group prior to introducing the isothiocyanate moiety is critical to prevent side reactions. Reaction optimization (e.g., temperature, catalyst selection) is essential, as excess benzylating agents may reduce purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCHPh) and isothiocyanate moiety (no proton signal but distinct C shift at ~130–135 ppm for N=C=S) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 241.31 for CHNOS) .

- Infrared (IR) Spectroscopy : A sharp peak near 2050–2100 cm confirms the isothiocyanate (-NCS) group .

Q. How can researchers assess the antimicrobial activity of this compound against common pathogens?

- Methodological Answer :

- Disk Diffusion Assay : Measure inhibition zones against E. coli and S. aureus; structural analogs like benzyl isothiocyanate show stronger activity against Gram-positive bacteria .

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (e.g., MIC values for benzyl isothiocyanate analogs range from 12.5–100 µg/mL) .

- Growth Curve Analysis : Monitor bacterial growth kinetics in the presence of sub-MIC concentrations to evaluate bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. What mechanistic insights explain the pro-apoptotic effects of this compound in cancer cells?

- Methodological Answer :

- Cell Cycle Analysis : Flow cytometry reveals G2/M phase arrest, as seen in benzyl isothiocyanate studies, linked to downregulation of cyclin B1 and CDK1 .

- Western Blotting : Detect caspase-3 activation and PARP cleavage to confirm apoptosis induction .

- Transcriptomic Profiling : RNA-seq identifies pathways like NF-κB suppression, which inhibits pro-survival signaling .

Q. How does this compound interact with serum albumin, and what are the implications for drug delivery?

- Methodological Answer :

- Fluorescence Quenching Assays : Monitor tryptophan residue quenching in human serum albumin (HSA) to calculate binding constants (e.g., K~10 M) .

- Molecular Docking : Simulate binding poses; the benzyloxy group may occupy hydrophobic pockets in HSA’s subdomain IIA .

- Circular Dichroism (CD) : Assess conformational changes in HSA upon ligand binding, indicating potential for prolonged circulatory retention .

Q. What experimental design considerations are critical for optimizing this compound in analytical chemistry applications?

- Methodological Answer :

- Factorial Design : Screen parameters (e.g., pH, derivatization time) using fractional factorial methods. For histamine detection, optimal conditions include pH 6.9 and 35 µL of isothiocyanate .

- Central Composite Design (CCD) : Refine factors like reagent concentration to maximize sensitivity (e.g., LOD of 0.36 µg/mL achieved for histamine derivatives) .

Propiedades

IUPAC Name |

1-isothiocyanato-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c17-11-15-13-7-4-8-14(9-13)16-10-12-5-2-1-3-6-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLFNDXMZQJMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340089 | |

| Record name | 3-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-36-6 | |

| Record name | 3-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.